molecular formula C27H46O3 B2678711 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL CAS No. 219131-32-5

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL

Katalognummer: B2678711
CAS-Nummer: 219131-32-5
Molekulargewicht: 418.662
InChI-Schlüssel: NEITZYUKMAAGFE-XDMOCXTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-beta, 7-alpha-DIHYDROXYCHOLESTEROL is a metabolite of cholesterol, which plays a significant role in various biological processes. This compound is known for its involvement in the metabolism of cholesterol and its potential as a biomarker for certain enzymatic activities, particularly those involving cytochrome P450 enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL typically involves the hydroxylation of cholesterol. This process can be catalyzed by specific enzymes such as cytochrome P450 . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH, to facilitate the hydroxylation process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to convert cholesterol into the desired hydroxylated product. These methods are advantageous due to their specificity and efficiency in producing high yields of the compound .

Wirkmechanismus

The mechanism of action of 4-beta, 7-alpha-DIHYDROXYCHOLESTEROL involves its interaction with specific enzymes and receptors in the body. It primarily acts as a substrate for cytochrome P450 enzymes, which hydroxylate the compound at specific positions. This hydroxylation process is crucial for the metabolism of cholesterol and the regulation of various biological pathways . The molecular targets and pathways involved include the CYP3A and CYP27A1 enzymes, which play significant roles in cholesterol metabolism .

Biologische Aktivität

4-beta, 7-alpha-Dihydroxycholesterol (4β,7α-DHC) is an oxysterol derived from cholesterol, notable for its biological activities that influence lipid metabolism and cellular signaling. This article delves into the compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and implications for health and disease.

Agonistic Activity on Liver X Receptor (LXR)

One of the primary biological activities of 4β,7α-DHC is its role as an agonist for the Liver X Receptor (LXR). LXRs are nuclear receptors that regulate genes involved in lipid metabolism. Research has shown that 4β,7α-DHC stimulates the expression of lipogenic programs through the Sterol Regulatory Element-Binding Protein 1c (SREBP1c) pathway. This activation leads to increased de novo lipogenesis in hepatocytes, promoting triglyceride synthesis and lipid droplet accumulation .

Lipid Metabolism and Homeostasis

4β,7α-DHC has been implicated in the regulation of lipid homeostasis. It enhances insulin signaling pathways, which further stimulates SREBP1c activation. This dual action results in a significant increase in fatty acid synthase (FASN) expression and triglyceride accumulation in liver cells . The compound's ability to promote triglyceride storage suggests a potential role in metabolic disorders characterized by dyslipidemia.

Metabolism and Pharmacokinetics

4β-Hydroxycholesterol is primarily generated from cholesterol by cytochrome P450 3A4. Its metabolism is notably slow compared to other oxysterols; studies indicate a half-life of approximately 60-64 hours in healthy individuals . The compound undergoes conversion into acidic products at a slower rate than 7-alpha-hydroxycholesterol, indicating a unique metabolic profile that may contribute to its prolonged biological effects .

Case Study: Lipid Accumulation in Hepatocytes

In a study examining the effects of 4β,7α-DHC on human hepatocyte cell lines (Huh7), it was found that treatment with this oxysterol led to significant increases in triglyceride levels. The study utilized stable isotope labeling to quantify de novo lipogenesis and demonstrated a statistically significant increase in C13-labeled triglycerides following exposure to 4β,7α-DHC . This finding supports the hypothesis that 4β,7α-DHC acts as a potent lipogenic factor.

Comparative Analysis with Other Oxysterols

Comparative studies have highlighted the unique potency of 4β,7α-DHC relative to other oxysterols such as 24-hydroxycholesterol. While both compounds interact with LXR, only 4β,7α-DHC effectively induces SREBP1c activation and subsequent lipogenic gene expression . This distinction underscores the specific biological roles different oxysterols play in lipid metabolism.

Implications for Health

The biological activity of 4β,7α-DHC has significant implications for various health conditions:

  • Metabolic Disorders : Given its role in promoting triglyceride synthesis and storage, elevated levels of 4β,7α-DHC may contribute to conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity.
  • Cardiovascular Health : Dysregulated lipid metabolism is a known risk factor for cardiovascular diseases. Understanding how 4β,7α-DHC influences lipid profiles could inform therapeutic strategies.
  • Cancer Research : Emerging evidence suggests that oxysterols may play roles in tumorigenesis through their effects on cell proliferation and differentiation. Further research is needed to clarify these relationships.

Eigenschaften

IUPAC Name

(3S,4R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-16(2)7-6-8-17(3)18-9-10-19-24-20(11-13-26(18,19)4)27(5)14-12-22(28)25(30)21(27)15-23(24)29/h15-20,22-25,28-30H,6-14H2,1-5H3/t17-,18-,19?,20?,22+,23?,24?,25-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEITZYUKMAAGFE-WTVYXJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CC[C@@H]([C@@H]4O)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.